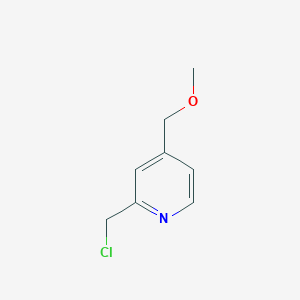

2-(Chloromethyl)-4-(methoxymethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-(chloromethyl)-4-(methoxymethyl)pyridine |

InChI |

InChI=1S/C8H10ClNO/c1-11-6-7-2-3-10-8(4-7)5-9/h2-4H,5-6H2,1H3 |

InChI Key |

LVKWAUNSWBYJTD-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=NC=C1)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloromethyl 4 Methoxymethyl Pyridine and Analogues

Regioselective Chlorination Strategies for Pyridine (B92270) Methyl Compounds

Regioselective chlorination of pyridine methyl compounds, such as lutidines or picolines, is a critical transformation in organic synthesis. The inherent electronic properties of the pyridine ring, which is electron-deficient, make direct electrophilic halogenation challenging and often unselective, requiring harsh conditions. chemrxiv.org Consequently, synthetic strategies have evolved to overcome these limitations, primarily by activating the pyridine ring through N-oxidation, which significantly influences the reactivity and directs substitution to the ortho (C2/C6) and para (C4) positions. researchgate.netscripps.edu

Direct halogenation of pyridine and its alkylated derivatives often requires high temperatures and can lead to a mixture of products with low selectivity. For instance, vapor-phase chlorination of picolines has been explored but typically necessitates temperatures between 250°C and 450°C. epo.orggoogle.com While catalysts can be employed to improve selectivity to some extent, these methods often result in chlorination on both the ring and the side chain, leading to complex product mixtures that are difficult to separate. google.com

Another approach involves the use of designed phosphine reagents to achieve selective halogenation. nih.gov These methods, however, are often more suitable for direct C-H halogenation on the pyridine ring itself rather than the appended methyl groups. The development of direct and selective chlorination of a methyl group on an unactivated pyridine ring remains a significant synthetic challenge due to the stability of the C-H bonds.

The most prevalent and effective strategy for achieving regioselective chlorination of 2-methylpyridines involves the use of pyridine N-oxide intermediates. researchgate.netscripps.edu The oxidation of the pyridine nitrogen to an N-oxide has several profound effects: it increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack, and it provides a reactive handle for various transformations. scripps.edu This activation is key to facilitating chlorination under milder conditions and with greater control over regioselectivity compared to direct halogenation of the parent pyridine. researchgate.net

The general mechanism involves the reaction of the N-oxide oxygen with a chlorinating agent, forming an activated intermediate. This is followed by a nucleophilic attack of a chloride ion or a rearrangement process that introduces a chlorine atom, typically at the 2-position. scripps.edustackexchange.com

Phosphoryl chloride (POCl3) is a widely used reagent for the deoxygenative chlorination of pyridine N-oxides to produce 2-chloropyridines. stackexchange.comguidechem.com The reaction proceeds through the initial attack of the N-oxide oxygen onto the phosphorus atom of POCl3, forming a pyridinium (B92312) phosphate intermediate. A chloride ion then acts as a nucleophile, attacking the C2 position of the pyridine ring, leading to the formation of the 2-chloropyridine and a phosphate byproduct. stackexchange.comnih.gov

This methodology is also adaptable for the chlorination of 2-methyl groups. The N-oxide can first be rearranged, for instance using acetic anhydride, to form a 2-hydroxymethylpyridine derivative. google.com This alcohol can then be subsequently chlorinated using various reagents, including POCl3 or, more commonly, thionyl chloride (SOCl2), to yield the desired 2-chloromethylpyridine. rasayanjournal.co.inchemicalbook.com A study demonstrated that the reaction of 2-picoline-N-oxide with POCl3 in the presence of triethylamine can directly yield 2-chloromethylpyridine with 90% conversion and 98% selectivity. researchgate.net

| Starting Material | Reagent System | Product | Yield/Conversion | Reference |

| 2-Picoline-N-oxide | POCl3 / Triethylamine | 2-Chloromethylpyridine | 90% Conversion | researchgate.net |

| 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | Thionyl Chloride / Dichloromethane | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | 100% | chemicalbook.com |

Phosphorus pentachloride (PCl5) is a more powerful chlorinating agent than POCl3 and can be used for similar transformations. indianchemicalsociety.comresearchgate.net It is particularly effective for converting hydroxyl groups and carbonyl groups to chlorides. In the context of pyridine N-oxides, PCl5 can effect chlorination, often under more forcing conditions. It is frequently used in combination with POCl3 to create a robust chlorinating system capable of transforming a wide variety of compounds. indianchemicalsociety.com The mixture can drive reactions that are sluggish with POCl3 alone. The mechanism is believed to involve the formation of highly electrophilic phosphorus species that readily react with the N-oxide. unipi.it

| Substrate Class | Reagent | Typical Transformation | Reference |

| Alkylated Aromatic Hydrocarbons | PCl5 | RH → RCl | researchgate.net |

| α-Amino Acids | PCl5 | RCH(NH3+)COO- → [RCH(NH3+)C(O)Cl][Cl] | unipi.it |

| Heterocyclic Ketones | PCl5 / POCl3 | C=O → CCl2 or C=CCl | indianchemicalsociety.com |

Phosgene (COCl2) and its safer, easier-to-handle liquid surrogates, diphosgene and triphosgene, are highly effective reagents for the conversion of 2-methylpyridine-N-oxides into 2-chloromethylpyridines. nih.govgoogle.com This transformation is particularly efficient and proceeds through a distinct mechanism involving a nih.govnih.gov-sigmatropic rearrangement. nih.gov

The reaction is initiated by the attack of the N-oxide on phosgene (or its equivalent), forming a pyridinium intermediate. In the presence of a base like triethylamine, this intermediate undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the loss of carbon dioxide, to directly afford the 2-chloromethylpyridine product in good to excellent yields. nih.gov This method is notable for its mild reaction conditions, often proceeding at room temperature. nih.gov A patent describes the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride from the corresponding 2-hydroxymethyl pyridine using a triphosgene-toluene solution. google.com

| Starting Material | Reagent System | Product | Yield | Reference |

| 2-Alkylpyridin-N-oxides | Triphosgene / Triethylamine | 2-Chloromethylpyridines | 52-95% | nih.gov |

| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Triphosgene / Toluene (B28343) | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Not specified | google.com |

To improve the efficiency and selectivity of the chlorination of pyridine N-oxides, specific reagent systems have been optimized. The combination of a chlorinating agent with a base and an appropriate solvent can have a significant impact on the reaction outcome, minimizing side reactions and enhancing the yield of the desired product.

One such highly selective system is the use of phosphoryl chloride (POCl3) in dichloromethane (CH2Cl2) with triethylamine (Et3N) as a base. Research has shown that this system is highly effective for converting 2-picoline-N-oxide into 2-chloromethylpyridine with high conversion and selectivity. researchgate.net The triethylamine acts as a base to facilitate the key rearrangement step, while dichloromethane serves as an inert solvent.

Similarly, optimized conditions have been reported for reactions involving oxalyl chloride ((COCl)2), another phosgene equivalent. A system comprising oxalyl chloride and triethylamine in dichloromethane at 0 °C has been shown to achieve regioselective chlorination of pyridine N-oxides efficiently. researchgate.netresearchgate.net These optimized systems represent a move towards milder, more controlled, and higher-yielding synthetic protocols for the preparation of 2-chloromethylpyridine analogues.

| Reagent System | Substrate | Key Features | Reference |

| POCl3 / CH2Cl2 / Et3N | 2-Picoline-N-oxide | High conversion (90%) and selectivity (98%) | researchgate.net |

| (COCl)2 / CH2Cl2 / Et3N | Pyridine N-oxides | Optimized for high regioselectivity at 0°C | researchgate.net |

Chlorination via Pyridine N-Oxide Intermediates

Functional Group Interconversion Routes to the Chloromethyl Moiety

A primary strategy for introducing the reactive chloromethyl group onto the pyridine ring is through the functional group interconversion of a more accessible precursor, most commonly a hydroxymethyl group. This transformation is a critical step in many synthetic pathways.

The direct chlorination of a 2-(hydroxymethyl)pyridine derivative is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a widely employed reagent for this purpose. For instance, the conversion of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine to its corresponding 2-chloromethyl derivative is effectively carried out by treating it with thionyl chloride in a solvent like dichloromethane at room temperature. chemicalbook.com This reaction proceeds readily, often to completion within an hour, yielding the hydrochloride salt of the product in high purity. chemicalbook.com

Another method involves the use of triphosgene (bis(trichloromethyl) carbonate). In a patented process, 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine is dissolved in toluene and treated with a toluene solution of triphosgene at low temperatures (0 to 10 °C) to yield the desired 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. google.com

A more general synthetic pathway involves a multi-step sequence starting from a pyridine derivative. This can include a Friedel-Crafts acylation reaction to introduce a carbonyl group, which is then reduced to a hydroxymethyl group. google.com This alcohol intermediate is subsequently chlorinated to afford the final chloromethylpyridine product. google.com The choice of chlorinating agent in this final step is crucial for optimizing yield and purity.

Table 1: Comparison of Reagents for Hydroxymethyl to Chloromethyl Conversion

| Reagent | Typical Reaction Conditions | Advantages | Considerations |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Dichloromethane, room temperature chemicalbook.com | High reactivity, readily available, gaseous byproducts (SO₂, HCl) are easily removed. | Corrosive and moisture-sensitive; generates acidic byproduct. |

| Triphosgene (BTC) | Toluene, 0-10 °C google.com | Solid, easier to handle than gaseous phosgene; high efficiency. | Highly toxic; reaction requires careful temperature control. |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | Powerful chlorinating agent. | Solid reagent can be difficult to handle; produces solid byproduct (POCl₃). |

These functional group interconversion routes provide reliable and versatile methods for accessing the 2-(chloromethyl) moiety, a key functional handle for further synthetic manipulations.

Exploration of Asymmetric Synthesis Approaches for Chiral Analogs

While 2-(Chloromethyl)-4-(methoxymethyl)pyridine itself is an achiral molecule, the development of synthetic methods to access chiral pyridine derivatives is a significant and challenging area of modern organic chemistry. chim.it Chiral pyridines are crucial structural motifs in many pharmaceuticals and biologically active compounds. chim.itnih.gov The synthesis of chiral analogues often faces hurdles due to the properties of the pyridine ring, such as the Lewis basicity of the nitrogen atom, which can deactivate catalysts. chim.it

Several catalytic asymmetric strategies have been developed that could be adapted for the synthesis of chiral analogues:

Catalytic Asymmetric Reduction: This is a practical approach for synthesizing chiral pyridine derivatives. The asymmetric reduction of pyridyl-based ketones, olefins, or imines using a chiral catalyst and a reductant (e.g., H₂, boranes, silanes) can produce chiral alcohols or amines with high enantioselectivity. chim.it For example, rhodium-catalyzed enantioselective dearomatization of nicotinamide-derived pyridinium salts can produce a variety of dihydropyridine (B1217469) carboxamides with high regio- and enantioselectivity (up to 99% ee).

Catalytic Asymmetric Addition: The addition of nucleophiles to unsaturated bonds within a pyridine-containing substrate can be rendered enantioselective by a chiral catalyst. This includes Michael additions and additions to C=N or C=O bonds, which are powerful methods for constructing chiral centers.

Catalytic Stereoselective Dearomatization: Advanced methods involving the dearomatization of the pyridine ring have emerged as a versatile approach. nih.gov For instance, a highly enantioselective catalytic dearomatization of N-acylpyridinium salts formed in situ can be achieved with Grignard reagents and copper catalysts, yielding chiral 1,2- or 1,4-dihydropyridines. nih.gov

Planar-Chiral Catalysts: Researchers have developed "planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP) that serve as highly effective enantioselective nucleophilic catalysts. scispace.comnih.gov While these are catalysts themselves, their synthesis demonstrates the successful introduction of stable chirality into a pyridine framework, providing a blueprint for designing chiral pyridine-based molecules. scispace.comnih.gov

The successful application of these methods would involve designing a suitable prochiral precursor to a 2-(chloromethyl)-4-(methoxymethyl)pyridine analogue and screening various chiral catalysts and reaction conditions to achieve high stereoselectivity.

Implementation of Green Chemistry Principles in 2-(Chloromethyl)-4-(methoxymethyl)pyridine Synthesis

The growing emphasis on sustainability in the chemical industry has driven the adoption of green chemistry principles in the synthesis of pyridine derivatives. ijarsct.co.innih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Minimizing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Several strategies have been developed for the synthesis of pyridines under solvent-free or reduced-solvent conditions.

One approach is the use of microwave-assisted synthesis, which can accelerate reaction rates and often leads to higher yields with less solvent and energy consumption. nih.gov Another successful strategy involves multicomponent reactions under solvent-free conditions. For example, functionalized pyridines have been synthesized in high yields (60-99%) via a Hantzsch-like condensation at 80 °C without any solvent, using a recyclable Wells-Dawson heteropolyacid as a catalyst. conicet.gov.ar Similarly, triflic acid (HOTf) has been shown to be an effective catalyst for the solvent-free, one-pot synthesis of various pyridine derivatives at 120 °C. rsc.org

Table 2: Examples of Solvent-Free Pyridine Synthesis

| Method | Catalyst | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Hantzsch-like Condensation | Wells-Dawson heteropolyacid | 80 °C, solvent-free | Recyclable catalyst, high yields (60-99%). | conicet.gov.ar |

| One-pot Ketone/Amine Condensation | Triflic Acid (HOTf) | 120 °C, solvent-free | Simple procedure, high yields. | rsc.org |

| Microwave-Assisted Multicomponent Reaction | Ammonium (B1175870) Acetate (B1210297) | Microwave irradiation | Short reaction times (2-7 min), excellent yields (82-94%). | nih.gov |

The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the desired product, is central to green synthesis. jk-sci.com Catalytic processes are inherently superior to stoichiometric ones in this regard.

The development of novel catalytic systems is crucial for improving the atom economy of pyridine synthesis. For example, an iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to symmetrically substituted pyridines. rsc.org This method, using an inexpensive and benign FeCl₃ catalyst, avoids the need for any additives and has been demonstrated on a gram scale. rsc.org

The quantitative evaluation of a process's greenness can be performed using metrics like the E-factor (Environmental factor), which is the mass ratio of waste to product, and Reaction Mass Efficiency (RME). In a modified synthesis of a close analogue, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, the E-factor for the oxidation of the thiomethyl intermediate was calculated to be 3.2, indicating relatively low waste generation for that step. orientjchem.org

Table 3: Green Metrics for the Synthesis of 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine

| Synthetic Step | Atom Economy (%) | Reaction Mass Efficiency (%) | E-Factor |

|---|---|---|---|

| N-Oxidation | 89.4 | 40.3 | 1.48 |

| Chlorination & Thionation | 29.2 | 18.1 | 4.50 |

| Oxidation | 81.3 | 23.6 | 3.20 |

| Allylic Chlorination | 43.1 | 35.3 | 1.80 |

Data adapted from a study on a structurally related compound. orientjchem.org

Process intensification involves developing methods to make chemical manufacturing smaller, safer, and more energy-efficient. A key strategy is combining multiple reaction steps into a single, continuous operation, often called a one-pot or telescopic synthesis.

Waste minimization can also be achieved by analyzing the root cause of byproduct formation in an industrial process. In the production of 5-ethyl-2-methyl-pyridine (MEP), a detailed analysis revealed that small amounts of ethylamine impurities were the primary cause of high catalyst consumption and reduced yield. chimia.ch By implementing a system to separate these impurities, it became possible to recycle the catalyst and process water, thereby solving both ecological and economic problems associated with the process. chimia.ch

Mechanistic Investigations of Synthetic Pathways to 2 Chloromethyl 4 Methoxymethyl Pyridine

Elucidation of Reaction Intermediates and Transition States

The conversion of the precursor, 2-(hydroxymethyl)-4-(methoxymethyl)pyridine, to its chlorinated analogue is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The elucidation of the transient species involved in this process is paramount for a complete mechanistic understanding.

The reaction is initiated by the nucleophilic attack of the hydroxyl group of the pyridine (B92270) derivative onto the sulfur atom of thionyl chloride. This leads to the formation of a protonated chlorosulfite intermediate. The stability and subsequent reaction of this intermediate are highly dependent on the reaction conditions, particularly the presence or absence of a base like pyridine.

In the absence of a base, the reaction is believed to proceed through an SNi (internal nucleophilic substitution) mechanism. The chlorosulfite intermediate can form a tight ion pair, and the chloride ion is delivered from the same face as the departing sulfur dioxide, leading to retention of configuration at the carbon center. However, due to the achiral nature of the starting material's benzylic carbon, this stereochemical outcome is not directly observable in this specific case.

When a base such as pyridine is added, the mechanism is thought to shift towards a classical SN2 pathway. Pyridine can react with the chlorosulfite intermediate to form a pyridinium (B92312) salt, releasing a free chloride ion. This chloride ion then acts as a nucleophile, attacking the carbon of the chloromethyl group from the backside, leading to inversion of configuration. masterorganicchemistry.com Again, this inversion is not stereochemically apparent for this particular substrate but is a crucial mechanistic consideration for related chiral systems.

Computational studies, often employing Density Functional Theory (DFT), can provide valuable insights into the energetics of these pathways. By modeling the potential energy surface, the relative energies of the intermediates and transition states for both the SNi and SN2 pathways can be calculated. These calculations can help to predict which pathway is more favorable under specific conditions. For instance, calculations on the reaction of methanol (B129727) with thionyl chloride have shown that in the gas phase and nonpolar solvents, a front-side attack (akin to SNi) is favored, while in polar solvents, a backside substitution (SN2-like) becomes more favorable due to the stabilization of ionic intermediates.

Modern analytical techniques like mass spectrometry can be employed to detect and characterize reaction intermediates. nih.govrsc.org By carefully controlling the reaction conditions and using soft ionization techniques, it may be possible to observe the mass-to-charge ratio of the key intermediates, providing direct evidence for their existence.

Kinetic Studies of Chlorination and Derivatization Reactions

Kinetic studies provide quantitative data on the rates of chemical reactions and how they are influenced by various factors such as reactant concentrations, temperature, and the presence of catalysts. For the synthesis of 2-(chloromethyl)-4-(methoxymethyl)pyridine, kinetic analysis of both the chlorination step and subsequent derivatization reactions is essential for process optimization.

The chlorination of 2-(hydroxymethyl)-4-(methoxymethyl)pyridine with thionyl chloride is a complex reaction, and its rate can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) by following the disappearance of the starting material and the appearance of the product over time. The reaction order with respect to each reactant can be determined by systematically varying their initial concentrations.

The effect of substituents on the pyridine ring on the rate of chlorination can be investigated through Hammett analysis. rsc.org By synthesizing a series of 2-(hydroxymethyl)pyridines with different substituents at the 4- and 5-positions and measuring their chlorination rates, a Hammett plot can be constructed by plotting the logarithm of the relative rate constant against the Hammett substituent constant (σ). The slope of this plot (the reaction constant, ρ) provides information about the charge development in the transition state. A negative ρ value would suggest the buildup of positive charge at the reaction center in the rate-determining step, while a positive ρ value would indicate the buildup of negative charge.

Derivatization reactions of 2-(chloromethyl)-4-(methoxymethyl)pyridine, for example, nucleophilic substitution with a thiol to form a thioether, can also be subjected to kinetic analysis. The rate of these SN2 reactions is dependent on the concentration of both the chloromethylpyridine and the nucleophile.

Table 1: Hypothetical Kinetic Data for the Chlorination of Substituted 2-(Hydroxymethyl)pyridines

| Substituent (at position 4) | Relative Rate (k_rel) | Hammett Constant (σ_p) |

| -OCH₃ | 1.8 | -0.27 |

| -CH₃ | 1.3 | -0.17 |

| -H | 1.0 | 0.00 |

| -Cl | 0.6 | 0.23 |

| -NO₂ | 0.1 | 0.78 |

This table presents hypothetical data based on general principles of substituent effects in electrophilic aromatic substitution, which would be analogous to the activation of the hydroxymethyl group by the pyridine ring. The actual experimental values would need to be determined empirically.

Stereochemical Control and Regioselectivity Analysis in Synthetic Transformations

While the target molecule, 2-(chloromethyl)-4-(methoxymethyl)pyridine, is achiral, the principles of stereochemical control are important in the broader context of pyridine derivative synthesis. As discussed, the mechanism of chlorination (SNi vs. SN2) has stereochemical implications that would be critical if a chiral center were present. masterorganicchemistry.com

Of more direct relevance to the synthesis of 2-(chloromethyl)-4-(methoxymethyl)pyridine is the issue of regioselectivity. The synthetic strategy must ensure the correct placement of the chloromethyl and methoxymethyl groups at the C2 and C4 positions of the pyridine ring, respectively.

The synthesis often starts from a pre-functionalized pyridine ring. For example, if starting from a lutidine (dimethylpyridine) derivative, the selective functionalization of one methyl group over the other is a key challenge. The relative reactivity of the methyl groups at different positions on the pyridine ring is influenced by the electronic properties of the ring and the reaction conditions. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack but activates the α (C2, C6) and γ (C4) positions towards nucleophilic attack. nih.gov

One common strategy to control regioselectivity involves the use of pyridine N-oxides. The N-oxide group activates the C2 and C4 positions for electrophilic and nucleophilic attack, allowing for selective functionalization. researchgate.net For instance, starting with a 4-substituted pyridine, N-oxidation can facilitate the introduction of a functional group at the 2-position. Subsequent deoxygenation would then yield the desired 2,4-disubstituted pyridine.

The regioselectivity of the functionalization can be highly dependent on the specific reagents and reaction conditions used. For example, in the difunctionalization of 3-chloropyridines via a 3,4-pyridyne intermediate, the regioselective addition of a Grignard reagent at the 4-position followed by an electrophilic quench at the 3-position has been reported. rsc.org

Computational studies can also be employed to predict the regioselectivity of reactions by calculating the activation energies for the formation of different regioisomers. These theoretical predictions can guide the experimental design of synthetic routes to maximize the yield of the desired product.

Table 2: Regioselectivity of a Hypothetical Functionalization Reaction on a Substituted Pyridine

| Reaction Condition | Product Ratio (2-substituted : 3-substituted : 4-substituted) |

| Condition A (e.g., Radical reaction) | 60 : 10 : 30 |

| Condition B (e.g., Electrophilic substitution on N-oxide) | 85 : <5 : 10 |

| Condition C (e.g., Directed metalation) | >95 : <5 : <1 |

This table illustrates how different reaction conditions can lead to vastly different regiochemical outcomes in the functionalization of a pyridine ring. The specific conditions and resulting ratios are hypothetical and serve to demonstrate the principle of regioselectivity.

Reactivity and Derivatization Chemistry of 2 Chloromethyl 4 Methoxymethyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 2-position of the pyridine (B92270) ring is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is central to its utility as a building block for more complex molecules.

C-Nucleophile Reactivity and Carbon-Carbon Bond Formation

The reaction of 2-(chloromethyl)-4-(methoxymethyl)pyridine with carbon-based nucleophiles allows for the formation of new carbon-carbon bonds, extending the carbon skeleton of the molecule. While specific examples with 2-(chloromethyl)-4-(methoxymethyl)pyridine are not extensively documented in publicly available literature, the analogous reactivity of similar 2-(chloromethyl)pyridine (B1213738) derivatives suggests that reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds) or stabilized carbanions (e.g., from malonic esters or β-keto esters) would proceed to yield the corresponding C-alkylated products.

N-Nucleophile Reactivity and Nitrogen-Containing Heterocycle Formation

The displacement of the chloride by nitrogen nucleophiles is a widely exploited reaction for the synthesis of various nitrogen-containing compounds. A notable application is in the synthesis of proton pump inhibitors. For instance, a structurally similar compound, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride, reacts with various amino compounds to form derivatives like omeprazole (B731) and esomeprazole. nih.gov This suggests that 2-(chloromethyl)-4-(methoxymethyl)pyridine would readily react with primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., imidazole, triazoles) to furnish the corresponding N-substituted derivatives.

Table 1: Examples of N-Nucleophile Reactions with 2-(Chloromethyl)pyridine Analogs

| N-Nucleophile | Product Type | Reference |

| Amines (primary, secondary) | 2-(Aminomethyl)pyridine derivatives | nih.gov |

| Anilines | 2-((Arylamino)methyl)pyridine derivatives | nih.gov |

| Imidazole | 2-((Imidazol-1-yl)methyl)pyridine derivatives | nih.gov |

O-Nucleophile Reactivity for Ether and Ester Linkages

Oxygen-based nucleophiles, such as alcohols and phenols, can displace the chloride to form ether linkages. The reaction of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride with phenolic compounds is a key step in the synthesis of certain derivatives. nih.gov Similarly, carboxylate anions can react to form ester linkages. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

Table 2: Examples of O-Nucleophile Reactions with 2-(Chloromethyl)pyridine Analogs

| O-Nucleophile | Product Type | Reference |

| Phenols | 2-((Aryloxy)methyl)pyridine derivatives | nih.gov |

| Alcohols | 2-((Alkoxy)methyl)pyridine derivatives | Inferred |

| Carboxylic acids | 2-((Acyloxy)methyl)pyridine derivatives | Inferred |

S-Nucleophile Reactivity for Thioether Derivatives

The reaction with sulfur nucleophiles, particularly thiols, is a well-established method for creating thioether derivatives. In the synthesis of several proton pump inhibitors, a crucial step involves the reaction of a 2-(chloromethyl)pyridine derivative with a benzimidazolethiol. nih.gov This reaction proceeds readily, highlighting the high susceptibility of the chloromethyl group to displacement by soft nucleophiles like sulfur.

Table 3: Example of S-Nucleophile Reaction with a 2-(Chloromethyl)pyridine Analog

| S-Nucleophile | Product Type | Reference |

| 1H-Benzo[d]imidazole-2-thiol | 2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)pyridine derivatives | nih.gov |

Electrophilic and Nucleophilic Transformations Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. The electronic properties of the pyridine ring can also be influenced by this nitrogen atom.

N-oxidation of the pyridine nitrogen is a common transformation. This can be achieved using oxidizing agents such as hydrogen peroxide in acetic acid. sigmaaldrich.com The resulting N-oxide can then undergo further reactions. For instance, the N-oxide of a related 2-methylpyridine (B31789) derivative can be rearranged to form a 2-hydroxymethylpyridine, which can then be chlorinated. simsonpharma.com

Electrophilic substitution on the pyridine ring, such as nitration or sulfonation, is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. Such reactions typically require harsh conditions. The presence of the methoxy (B1213986) group at the 4-position may influence the regioselectivity of such substitutions.

The pyridine nitrogen can also be quaternized by reaction with alkyl halides, a reaction known as the Menshutkin reaction. This increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

Chemical Modifications and Transformations of the Methoxymethyl Group

The methoxymethyl group at the 4-position offers another site for chemical modification, although it is generally less reactive than the chloromethyl group.

The ether linkage of the methoxymethyl group can be cleaved under acidic conditions to yield the corresponding 4-hydroxymethylpyridine derivative. This transformation from a methoxymethyl to a hydroxymethyl group opens up further synthetic possibilities, as the resulting primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or can be used in esterification or etherification reactions. For example, 2-hydroxymethylpyridine can be prepared from the corresponding N-oxide. simsonpharma.com The synthesis of 2-hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride has also been reported.

While direct derivatization of the methoxymethyl group without cleavage is less common, radical-based functionalization of the methylene (B1212753) group could be a potential avenue for introducing other substituents.

Applications of Organometallic Chemistry (e.g., Li-, Mg-, Zn-Organometallics) for Further Functionalization

The introduction of organometallic reagents, such as those containing lithium (Li), magnesium (Mg), and zinc (Zn), to 2-(Chloromethyl)-4-(methoxymethyl)pyridine opens up a wide array of possibilities for creating new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for building complex molecular architectures.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Organolithium and Grignard (organomagnesium) reagents are potent nucleophiles that can add to the pyridine ring, typically at the C2 and C4 positions. However, the presence of the reactive chloromethyl group at the C2 position introduces complexity. This group can also be a target for nucleophilic substitution, leading to a competition between addition to the ring and displacement of the chloride.

The use of hindered bases like lithium diisopropylamide (LDA) can facilitate deprotonation of the pyridine ring, a process known as directed metalation. For many substituted pyridines, this allows for regioselective functionalization. For instance, in 2-chloropyridine, the use of a "superbase" mixture of n-butyllithium and lithium 2-(dimethylamino)ethanolate (LiDMAE) has been shown to promote an unusual lithiation at the C6 position. While specific studies on 2-(Chloromethyl)-4-(methoxymethyl)pyridine are not extensively documented in publicly available literature, the principles of directed metalation suggest that careful choice of the organometallic reagent and reaction conditions could allow for selective functionalization at various positions on the pyridine ring.

Transition metal-catalyzed cross-coupling reactions, such as Negishi (using organozinc reagents), Suzuki (using organoboron reagents), and Stille (using organotin reagents) couplings, are powerful tools for forming new C-C bonds. Organozinc reagents, in particular, are known for their functional group tolerance and are often prepared via transmetalation from the corresponding organolithium or Grignard reagents. A hypothetical Negishi coupling involving an organozinc derivative of 2-(Chloromethyl)-4-(methoxymethyl)pyridine could be envisioned to introduce aryl or alkyl substituents at specific positions on the pyridine ring, provided that a suitable leaving group (like a halogen) is present on the ring.

| Organometallic Reagent Type | Potential Application on 2-(Chloromethyl)-4-(methoxymethyl)pyridine | Key Considerations |

| Organolithium (RLi) | Nucleophilic addition to the pyridine ring (C2/C4); Deprotonation of the pyridine ring for further functionalization. | Competition between ring addition and reaction at the chloromethyl group. Choice of base is critical for regioselectivity. |

| Grignard (RMgX) | Nucleophilic addition to the pyridine ring (C2/C4). | Similar reactivity profile to organolithiums, with potential for competing reactions. |

| Organozinc (RZnX) | Negishi cross-coupling reactions to form C-C bonds at halogenated positions of the pyridine ring. | Requires prior halogenation of the pyridine ring. Offers good functional group tolerance. |

Strategies for Pyridine Ring Functionalization and Modification

Beyond the use of organometallics, several other strategies can be employed to functionalize and modify the pyridine ring of 2-(Chloromethyl)-4-(methoxymethyl)pyridine. These methods are crucial for synthesizing a diverse range of derivatives with potentially new biological activities.

The electron-deficient character of the pyridine ring makes it amenable to functionalization through base-promoted processes. researchgate.net One of the primary methods for introducing new substituents is through electrophilic aromatic substitution. However, the pyridine nitrogen deactivates the ring towards electrophiles, making these reactions challenging and often requiring harsh conditions. A more common approach is to first activate the pyridine ring.

A key strategy for modifying pyridines is through the formation of pyridine N-oxides. The N-oxide derivative of 2-(Chloromethyl)-4-(methoxymethyl)pyridine would exhibit altered reactivity. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack and the C3 and C5 positions towards electrophilic attack. This allows for a wider range of functionalization reactions to be performed with greater regioselectivity. For example, the synthesis of a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, involves the N-oxidation of the precursor, followed by further transformations. orientjchem.org

Another powerful technique is dearomatization of the pyridine ring. nih.gov This temporary disruption of the aromatic system can enable meta-selective functionalization, which is otherwise difficult to achieve. nih.gov After the desired functional group is introduced, the aromaticity of the pyridine ring can be restored.

Direct C-H activation is an increasingly important strategy for pyridine functionalization. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to new derivatives. While specific examples for 2-(Chloromethyl)-4-(methoxymethyl)pyridine are scarce in the literature, research on other pyridine systems demonstrates the potential of transition-metal catalysis to selectively activate and functionalize C-H bonds.

Finally, the existing substituents on the ring can be chemically transformed. For instance, the methoxymethyl group at the C4 position could potentially be cleaved or modified to introduce other functionalities.

| Functionalization Strategy | Description | Potential Outcome for 2-(Chloromethyl)-4-(methoxymethyl)pyridine |

| N-Oxide Formation | Oxidation of the pyridine nitrogen to form a pyridine N-oxide. | Alters the electronic properties of the ring, enabling a wider range of nucleophilic and electrophilic substitutions with different regioselectivity. |

| Dearomatization | Temporary reduction of the pyridine ring to break its aromaticity. | Allows for otherwise difficult functionalizations, such as at the meta position, followed by re-aromatization. nih.gov |

| Direct C-H Activation | Transition-metal catalyzed cleavage and functionalization of a C-H bond on the pyridine ring. | Direct introduction of new substituents without the need for pre-installed leaving groups. |

| Modification of Existing Substituents | Chemical transformation of the methoxymethyl group. | Introduction of new functional groups at the C4 position, such as a hydroxyl or other ether groups. |

Role of 2 Chloromethyl 4 Methoxymethyl Pyridine As a Building Block in Complex Organic Synthesis

Utilization in the Construction of Advanced Heterocyclic Scaffolds

The structure of 2-(Chloromethyl)-4-(methoxymethyl)pyridine makes it an adept precursor for the synthesis of advanced heterocyclic systems. The chloromethyl group is the primary reactive center, enabling chemists to build larger molecular frameworks through carbon-carbon and carbon-heteroatom bond formation.

The compound's utility lies in its ability to react with a variety of nucleophiles, thereby constructing more elaborate molecules. The chloromethyl group (-CH2Cl) is a potent electrophile, readily undergoing nucleophilic substitution. This allows for the coupling of the pyridine (B92270) core with other rings and functional groups, leading to the formation of fused or linked heterocyclic systems. For instance, reactions with nucleophiles such as thiols, amines, or phenols lead to the creation of diverse derivatives. google.comcymitquimica.com This reactivity allows it to be used in the synthesis of complex molecules like quinazoline (B50416) and quinoline (B57606) derivatives. cymitquimica.com

While direct examples for the subject compound are not extensively published, the principle is well-demonstrated by the analogous compound, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride, which is a crucial intermediate in the synthesis of various heterocyclic compounds. google.com The reaction of this building block with different reagents, such as those containing sulfhydryl or amino groups, yields a wide array of derivatives. google.com This highlights the strategic importance of the 2-(chloromethyl)pyridine (B1213738) framework in generating molecular diversity.

Precursor for Advanced Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities and are characterized by their complex molecular structures. 2-(Chloromethyl)-4-(methoxymethyl)pyridine and its analogues serve as critical starting materials or intermediates in the multi-step synthesis of these high-value products.

The pyridine scaffold is a cornerstone of modern agrochemical research, with pyridine-containing pesticides being known for high efficiency and low toxicity. agropages.com Chlorinated methylpyridines, in particular, are vital intermediates. For example, the related compound 2-chloro-5-chloromethylpyridine is a key precursor for the synthesis of insecticides. google.com

The functional groups on 2-(Chloromethyl)-4-(methoxymethyl)pyridine make it a candidate for the development of new crop protection agents. The synthesis of fourth-generation pesticides, which have improved environmental profiles, often relies on such pyridine-based intermediates. agropages.com These compounds can be used to construct the core of herbicides and fungicides. For instance, the herbicide pyroxsulam (B39247) contains a substituted pyridine ring, demonstrating the importance of such building blocks in creating effective agrochemicals. The synthesis of these complex molecules often involves the coupling of a pyridine intermediate with other chemical moieties.

| Agrochemical Class | Relevance of Pyridine Intermediates | Example Compound (Containing Pyridine) |

| Insecticides | Building blocks for active ingredients. | Chlorfenapyr |

| Herbicides | Core structure for controlling weeds. | Pyroxsulam |

| Nitrogen Fertilizer Synergists | Used to inhibit nitrification of ammonia (B1221849) nitrogen. | 2-chloro-6-trichloromethyl pyridine (CTC) |

This table illustrates the roles that pyridine intermediates, similar in function to 2-(Chloromethyl)-4-(methoxymethyl)pyridine, play in the agrochemical industry.

Beyond pharmaceuticals and agrochemicals, pyridine derivatives are used in the synthesis of a range of specialty chemicals. These can include dyes, catalysts, and precursors for advanced materials. The reactivity of the chloromethyl group in 2-(Chloromethyl)-4-(methoxymethyl)pyridine allows for its incorporation into larger polymer backbones or functional materials.

A closely related compound, 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine 1-oxide, is described as a versatile building block and a specialty chemical useful in research and development for preparing various reaction components. biosynth.com This demonstrates the potential of such substituted pyridines to serve as precursors in fields beyond traditional drug discovery and agrochemistry, extending into materials science and specialized chemical synthesis.

Development of Synthetic Routes to Bioactive Molecule Frameworks

Perhaps the most significant application of 2-(chloromethyl)pyridine derivatives is in the pharmaceutical industry, where they are instrumental in creating the frameworks of numerous bioactive molecules. The development of efficient synthetic routes to these molecules is a primary focus of medicinal chemistry.

A prominent class of drugs synthesized from related 2-(chloromethyl)pyridine intermediates is the proton pump inhibitors (PPIs), which are widely used to treat acid-related gastrointestinal disorders. orientjchem.org For example, the synthesis of omeprazole (B731), esomeprazole, and tenatoprazole (B1683002) relies on a key step where a substituted 2-(chloromethyl)pyridine hydrochloride is coupled with a benzimidazole (B57391) or imidazopyridine thiol derivative. google.com This reaction forms the central methylene (B1212753) sulfide (B99878) linkage that is characteristic of these drugs.

The general synthetic strategy is outlined below:

Substituted 2-(Chloromethyl)pyridine + Substituted Benzimidazole-thiol → Bioactive Proton Pump Inhibitor

This modular approach allows for the synthesis of a library of potential drug candidates by varying the substituents on either the pyridine ring or the benzimidazole moiety. The specific substitution pattern on the pyridine ring, such as the 4-(methoxymethyl) group in the title compound, can modulate the electronic properties and, consequently, the biological activity and metabolic stability of the final molecule. cymitquimica.com

| Bioactive Molecule (PPI) | Key Pyridine Intermediate (Analogue) |

| Omeprazole | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride |

| Esomeprazole | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride |

| Tenatoprazole | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride |

| Dexlansoprazole | 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine |

This table showcases prominent bioactive molecules synthesized from 2-(chloromethyl)pyridine analogues, illustrating the synthetic strategy where the subject compound would be similarly employed.

The utility of 2-(Chloromethyl)-4-(methoxymethyl)pyridine as a building block is thus clearly established, providing a reliable and versatile platform for the construction of a wide range of complex and valuable chemical entities.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 2 Chloromethyl 4 Methoxymethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution and the solid state. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) is indispensable for identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while spin-spin coupling provides information about adjacent protons, allowing for the deduction of the molecular skeleton.

For a compound like 2-(Chloromethyl)-4-(methoxymethyl)pyridine, one would expect distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the chloromethyl group, and the protons of the methoxymethyl group. While specific data for the title compound is not publicly available, the ¹H NMR spectrum of a related compound, 2-(Chloromethyl)pyridine (B1213738) hydrochloride , illustrates the expected signal regions. In this derivative, the protons on the pyridine ring appear in the aromatic region (typically δ 7.0-9.0 ppm), and the methylene protons of the chloromethyl group appear as a singlet further upfield. researchgate.net

Interactive Data Table: Representative ¹H NMR Data for 2-(Chloromethyl)pyridine hydrochloride in CDCl₃ researchgate.net

| Assignment | Chemical Shift (ppm) |

| Pyridine Ring Proton | 8.821 |

| Pyridine Ring Proton | 8.525 |

| Pyridine Ring Proton | 8.152 |

| Pyridine Ring Proton | 7.994 |

| -CH₂Cl | 5.245 |

This table is based on data for a related compound and serves as an illustrative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

For 2-(Chloromethyl)-4-(methoxymethyl)pyridine, one would anticipate signals for the five distinct carbons of the pyridine ring, the carbon of the chloromethyl group, and the carbon of the methoxymethyl group. Analysis of related structures, such as 2-(4-Methoxyphenyl)pyridine , provides insight into the expected chemical shifts for the pyridine ring carbons, which are influenced by the substituents. nih.gov

Interactive Data Table: Representative ¹³C NMR Data for 2-(4-Methoxyphenyl)pyridine in CDCl₃ nih.gov

| Assignment | Chemical Shift (ppm) |

| Pyridine C2 | 157.0 |

| Pyridine C6 | 149.4 |

| Pyridine C4 | 136.6 |

| Pyridine C3 | 121.3 |

| Pyridine C5 | 119.7 |

| Methoxy (B1213986) C | 55.2 |

| Phenyl C1' | 131.9 |

| Phenyl C2'/C6' | 128.1 |

| Phenyl C3'/C5' | 114.0 |

| Phenyl C4' | 160.3 |

This table showcases data for a related compound to demonstrate the application of ¹³C NMR.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

For complex molecules where one-dimensional NMR spectra may be ambiguous, two-dimensional (2D) NMR techniques are essential for complete and unambiguous structural assignment. chemicalbook.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. meihonglab.com Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for piecing together fragments of a molecule by identifying neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netjocpr.com Each cross-peak in an HSQC spectrum corresponds to a C-H bond, linking a proton signal to the signal of the carbon it is attached to. This is invaluable for assigning carbon signals based on their known proton assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). meihonglab.comresearchgate.net This technique is critical for connecting molecular fragments that are separated by quaternary carbons or heteroatoms. For 2-(Chloromethyl)-4-(methoxymethyl)pyridine, HMBC would be instrumental in confirming the positions of the substituents on the pyridine ring by showing correlations from the methylene and methyl protons to the ring carbons.

By combining the information from these 2D NMR experiments, a complete and confident assignment of all proton and carbon signals can be achieved, verifying the constitution of the synthesized molecule.

Advanced Solid-State NMR Characterization for Polymorph Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing polymorphism. researchgate.netacs.org Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. researchgate.net

The most common technique used is ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR. Different polymorphs of a compound will often display different ¹³C chemical shifts for the same carbon atoms due to variations in molecular conformation and intermolecular interactions in the crystal lattice. nih.govnih.gov These differences in the ssNMR spectra serve as fingerprints for each polymorphic form, allowing for their identification and quantification in a mixture. nih.govmanidharihospital.com For pyridine-containing active pharmaceutical ingredients, ssNMR has been successfully used to differentiate between various solid forms. fsu.edu

Mass Spectrometry (MS) Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, assess its purity, and aid in its structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. By comparing the experimentally measured exact mass with the calculated mass for a proposed chemical formula, the molecular formula of the compound can be confirmed with a high degree of confidence.

For 2-(Chloromethyl)-4-(methoxymethyl)pyridine (C₈H₁₀ClNO), the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically <5 ppm) would provide strong evidence for the compound's identity and elemental composition. This technique is also invaluable for identifying and confirming the structure of impurities and degradation products. manidharihospital.com

Fragmentation Pattern Analysis for Structural Confirmation

A study on the mass spectral fragmentation of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine showed that the molecular ion peak (M+1) was observed, confirming the molecular weight of the compound. orientjchem.org For 2-(chloromethyl)-4-(methoxymethyl)pyridine, the molecular ion peak would be expected at m/z corresponding to its molecular weight.

The primary fragmentation pathways would likely involve the cleavage of the bonds at the substituted positions of the pyridine ring. Key fragmentation steps would include:

Loss of a chlorine radical (•Cl): This is a common fragmentation for chlorinated compounds, leading to the formation of a [M-Cl]+ ion.

Loss of the chloromethyl group (•CH2Cl): This would result in a fragment corresponding to the 4-(methoxymethyl)pyridine (B1617203) cation.

Cleavage of the methoxymethyl group: This could occur through the loss of a methoxy radical (•OCH3) or a formaldehyde (B43269) molecule (CH2O).

Ring fragmentation: The pyridine ring itself can undergo cleavage to produce smaller charged fragments.

A proposed fragmentation pathway for a related compound, silylated C4-substituted 1,4-dihydropyridines, involved the loss of various substituents from the dihydropyridine (B1217469) ring, providing a model for how substituted pyridines might fragment. researchgate.net The analysis of these characteristic fragment ions by tandem mass spectrometry (MS/MS) would provide further structural confirmation by establishing the connectivity of the different functional groups. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| C-H (Aromatic) | Stretching | 3100-3000 | researchgate.net |

| C-H (Aliphatic -CH₂Cl, -OCH₃) | Stretching | 3000-2850 | researchgate.net |

| C=N, C=C (Pyridine ring) | Stretching | 1600-1450 | researchgate.net |

| C-O-C (Ether) | Asymmetric Stretching | 1275-1200 | researchgate.net |

| C-O-C (Ether) | Symmetric Stretching | 1150-1085 | researchgate.net |

| C-Cl | Stretching | 800-600 | researchgate.net |

The IR spectrum of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride, recorded using a Bruker Tensor 27 FT-IR instrument, and its Raman spectrum, obtained with a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, would show peaks corresponding to these functional groups. nih.gov The pyridine ring vibrations would be observable in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic chloromethyl and methoxymethyl groups would appear in the 3100-2850 cm⁻¹ range. The characteristic stretching of the C-O-C ether linkage would likely be found in the 1275-1085 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

By comparing the experimental IR and Raman spectra of 2-(chloromethyl)-4-(methoxymethyl)pyridine with established correlation charts and data from similar compounds, a confident identification of its functional groups and confirmation of its structure can be achieved.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

While a crystal structure for 2-(chloromethyl)-4-(methoxymethyl)pyridine has not been reported, the crystal structure of a simpler analog, 2-(chloromethyl)pyridine, has been determined. researchgate.net The analysis of 2-(chloromethyl)pyridine revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The study provided detailed atomic coordinates and displacement parameters, allowing for a complete description of the molecular geometry. researchgate.net

Advanced Chromatographic Techniques for Separation, Purity Determination, and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are essential for the separation, purification, and quantitative analysis of chemical compounds. For 2-(chloromethyl)-4-(methoxymethyl)pyridine and its derivatives, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly applicable techniques.

A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method was developed for the trace analysis of a related genotoxic impurity, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, in a pharmaceutical ingredient. nih.govresearchgate.net This method utilized a Hypersil BDS C18 column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile, demonstrating the suitability of reversed-phase HPLC for separating these types of compounds. nih.govresearchgate.net The method was validated according to ICH guidelines and was able to quantify the impurity at levels as low as 0.3 ppm. nih.govresearchgate.net

Example HPLC Method Parameters for a Related Compound:

| Parameter | Condition | Source |

| Column | Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm) | nih.govresearchgate.net |

| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (79:21, v/v) | nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |

| Detection | UV at 210 nm and MS/MS | nih.govresearchgate.net |

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like pyridine derivatives. A study on the GC-MS analysis of Hantzsch synthesis products, which include substituted pyridines, demonstrated the utility of this technique for structural confirmation. researchgate.netnih.gov For the analysis of 2-(chloromethyl)-4-(methoxymethyl)pyridine, a non-polar capillary column such as an HP-5MSI would likely be used. mdpi.com The mass spectrometer would provide fragmentation patterns that can be used for identification, as discussed in section 6.2.2.

Computational Chemistry and Modeling Studies on 2 Chloromethyl 4 Methoxymethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. From this, a wealth of information about reactivity and stability can be derived.

Density Functional Theory (DFT) Studies on Molecular Geometry and Energies

Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly well-suited for studying substituted pyridine (B92270) derivatives. researchgate.netias.ac.in A DFT study on 2-(Chloromethyl)-4-(methoxymethyl)pyridine would typically commence with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

Using a common functional like B3LYP with a basis set such as 6-311+G(d,p) allows for the reliable prediction of geometric parameters. ias.ac.inijcrt.org For 2-(Chloromethyl)-4-(methoxymethyl)pyridine, the key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape would be determined. The substituents on the pyridine ring, a chloromethyl group at position 2 and a methoxymethyl group at position 4, significantly influence the geometry and electronic distribution of the pyridine core. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for 2-(Chloromethyl)-4-(methoxymethyl)pyridine using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C(H2Cl) | ~ 1.52 Å |

| C(H2Cl)-Cl | ~ 1.80 Å | |

| C4-C(H2OCH3) | ~ 1.53 Å | |

| C(H2OCH3)-O | ~ 1.43 Å | |

| O-C(H3) | ~ 1.42 Å | |

| N1-C2 | ~ 1.34 Å | |

| C5-C6 | ~ 1.39 Å | |

| Bond Angle | N1-C2-C(H2Cl) | ~ 115° |

| C2-C(H2Cl)-Cl | ~ 110° | |

| C3-C4-C(H2OCH3) | ~ 121° | |

| Dihedral Angle | C3-C2-C(H2Cl)-Cl | ~ 65° |

| C5-C4-C(H2OCH3)-O | ~ 85° | |

| Note: This data is illustrative and based on typical values for similar molecular fragments. Actual calculated values may vary based on the level of theory. |

Beyond geometry, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this molecule, the LUMO is expected to have significant contributions from the σ* orbital of the C-Cl bond, making the chloromethyl group a prime site for nucleophilic attack. scispace.comnih.gov The HOMO would likely be distributed across the π-system of the pyridine ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. capes.gov.br MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For 2-(Chloromethyl)-4-(methoxymethyl)pyridine, MD simulations are particularly useful for exploring its conformational landscape. The two side chains, chloromethyl and methoxymethyl, are flexible and can rotate around their single bonds. An MD simulation can sample the vast number of possible conformations, identifying the most populated and lowest-energy states. This is crucial for understanding how the molecule might interact with biological targets, such as enzymes, where specific conformations are often required for binding. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra. mdpi.comresearchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can predict ¹H and ¹³C chemical shifts with high accuracy. ijcce.ac.irnih.govyoutube.com The calculation provides theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Comparing the predicted spectrum with an experimental one can confirm the molecular structure or help assign signals in complex spectra.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Chloromethyl)-4-(methoxymethyl)pyridine

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine-H3 | ~ 7.3 | - |

| Pyridine-H5 | ~ 7.2 | - |

| Pyridine-H6 | ~ 8.5 | - |

| -CH₂Cl | ~ 4.8 | ~ 45 |

| -CH₂O- | ~ 4.5 | ~ 70 |

| -OCH₃ | ~ 3.4 | ~ 58 |

| Pyridine-C2 | - | ~ 158 |

| Pyridine-C3 | - | ~ 122 |

| Pyridine-C4 | - | ~ 150 |

| Pyridine-C5 | - | ~ 120 |

| Pyridine-C6 | - | ~ 149 |

| Note: This data is illustrative and based on typical chemical shifts for similar functional groups. Actual values depend on the solvent and the specific computational method used. |

Similarly, vibrational frequencies for Infrared (IR) spectroscopy can be calculated. nih.govdiva-portal.orgyoutube.com A frequency calculation, performed after geometry optimization, yields the normal modes of vibration. nih.gov Each mode corresponds to a specific collective motion of the atoms, such as bond stretching or bending. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This allows for the assignment of experimental absorption bands to specific molecular vibrations, for example, identifying the C-Cl stretch of the chloromethyl group or the C-O stretches of the methoxymethyl group.

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Understanding

A significant application of computational chemistry is the elucidation of reaction mechanisms. For 2-(Chloromethyl)-4-(methoxymethyl)pyridine, a key reaction of interest is the nucleophilic substitution at the chloromethyl group, a common pathway for many pyridine derivatives. scispace.comrsc.org

Computational methods can be used to model the entire reaction pathway of, for example, an Sₙ2 reaction where a nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride ion. nih.gov This involves locating the geometry of the transition state (TS) — the highest energy point along the reaction coordinate. The TS is a saddle point on the potential energy surface and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Future Research Directions and Emerging Trends for 2 Chloromethyl 4 Methoxymethyl Pyridine

Development of Highly Sustainable and Economical Synthetic Strategies

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of pyridine (B92270) derivatives. Future efforts are centered on developing methods that are not only cost-effective but also environmentally benign. Research in this area is pursuing process optimization and the adoption of greener reagents and conditions.

A significant trend is the move towards minimizing waste and solvent usage. One approach involves conducting multi-step syntheses without the isolation of intermediate products, a strategy that improves productivity and reduces the consumption of solvents. researchgate.net For related pyridine compounds, methods are being developed that use toluene (B28343) as a solvent and replace traditional chlorinating agents like thionyl chloride with alternatives such as triphosgene, which can lead to a reduction in industrial waste. google.com The goal is to create simpler, more efficient processes with high yields and purity. google.com

Moreover, the principles of green chemistry are being quantified and applied to synthetic routes for similar chlorinated pyridine intermediates. researchgate.net This involves the assessment of green metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and E-factor (environmental factor), which measures the amount of waste generated per kilogram of product. researchgate.netorientjchem.org For instance, modified syntheses for related compounds have shown that certain steps, like the oxidation of a thiomethyl pyridine-N-oxide, can have a very low E-factor, indicating minimal waste generation. researchgate.netorientjchem.org Future strategies will likely focus on improving these metrics across the entire synthetic pathway.

Key areas for sustainable synthesis include:

Catalytic Processes: Employing catalysts like Ruthenium chloride (RuCl₃) for N-oxidation steps can allow reactions to proceed under milder conditions. researchgate.netorientjchem.org

Safer Reagents: Replacing hazardous reagents is a priority. For example, using 30% hydrogen peroxide (H₂O₂) for oxidation is considered a highly atom-economic and solvent-free method. researchgate.netorientjchem.org Similarly, trichloroisocyanuric acid is being explored as an alternative for chlorination steps. researchgate.netorientjchem.org

Waste Reduction: Innovative techniques, such as using dimethylformamide (DMF) to treat excess phosphorus oxychloride in the reaction system, can significantly reduce the generation of acidic aqueous waste. scispace.com

Exploration of Novel Reaction Pathways and Derivatization Methods

While 2-(Chloromethyl)-4-(methoxymethyl)pyridine is a valuable building block, its full synthetic utility is still being explored. Future research will undoubtedly focus on discovering new reactions and creating a wider array of derivatives with unique properties. The reactive chloromethyl group is a prime site for nucleophilic substitution, allowing for reactions with sulfhydryl, amino, and phenol (B47542) groups to generate diverse derivatives. google.com

A major trend is the creation of hybrid heterocyclic molecules. Researchers are designing and synthesizing novel compounds by fusing the pyridine scaffold with other rings like pyran, pyrimidine, and pyrazole. nih.govrsc.org This approach aims to combine the chemical attributes of each ring system to produce molecules with enhanced or entirely new functionalities, particularly for biological applications. nih.govrsc.org For example, new pyrano-pyridine conjugates and pyridine-based thiadiazole derivatives have been synthesized and are being investigated for various activities. colab.wsresearchgate.netnih.gov

Furthermore, the field of photochemistry is opening up new avenues for pyridine chemistry. rsc.org The use of visible light to drive reactions offers a powerful tool for accessing novel molecular architectures under mild conditions. rsc.org Research into the photochemical behavior of pyridones, for instance, has revealed new pathways involving rearrangements and ring closures, hinting at the potential for discovering unprecedented transformations for other pyridine derivatives. nih.gov

Integration into Continuous Flow Chemistry Systems for Scalable Production

To meet industrial demand efficiently and safely, modern chemical manufacturing is increasingly turning to continuous flow chemistry. This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in large batches. For the synthesis of chloromethyl pyridine derivatives, this approach offers significant advantages.

Research on related compounds, such as 2-chloro-5-(chloromethyl)pyridine, has demonstrated that continuous flow reaction modules can lead to rapid and efficient synthesis. asianpubs.org This method allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can improve product yield and purity while minimizing the formation of byproducts. The enhanced heat and mass transfer in flow reactors also makes them safer for handling highly exothermic or potentially hazardous reactions. The integration of continuous flow systems is a key emerging trend for the scalable, consistent, and cost-effective production of 2-(Chloromethyl)-4-(methoxymethyl)pyridine and its derivatives.

Applications in Advanced Materials Science as Precursors for Polymers or Functional Materials

While the primary application of 2-(Chloromethyl)-4-(methoxymethyl)pyridine has been in the synthesis of pharmaceuticals, its chemical structure holds significant, largely untapped potential in materials science. The presence of the highly reactive chloromethyl group makes it an excellent candidate as a monomer or a functionalizing agent for creating advanced materials.

This represents a significant future research direction. The compound could be used in polymerization reactions, where the chloromethyl group acts as a reactive handle to build polymer chains. Alternatively, it could be used to graft functional pyridine units onto the surfaces of existing materials, thereby imparting new properties such as altered surface energy, conductivity, or the ability to coordinate with metals. Although current research is sparse in this area, the fundamental reactivity of the molecule suggests potential applications in the development of:

Functional Polymers: Polymers incorporating the pyridine moiety could exhibit unique optical, electronic, or chelating properties.

Modified Surfaces: Attaching the molecule to surfaces could be used to create sensors, catalytic substrates, or specialized coatings.

This underexplored field offers a wealth of opportunities for creating novel materials with tailored functionalities.

Computational Design and Virtual Screening of Functionalized Pyridine Systems

The integration of computational chemistry into the research and development process is a powerful trend that is accelerating the discovery of new molecules. nih.gov For functionalized pyridine systems, computational design and virtual screening are becoming indispensable tools. nih.govrsc.org These in silico methods allow researchers to design and evaluate vast libraries of virtual compounds on a computer, saving significant time and resources compared to traditional laboratory synthesis and testing. youtube.com

Virtual screening can be used to predict a wide range of molecular properties, from biological activity to physicochemical characteristics. youtube.comnih.gov In the context of drug discovery, for example, molecular docking and dynamic simulations are used to predict how well a designed pyridine derivative will bind to a specific biological target, such as an enzyme or receptor. nih.govrsc.orgresearchgate.net This helps in prioritizing which molecules are most promising for synthesis and further testing. nih.gov

This computational approach is not limited to pharmaceuticals. It can be used to design pyridine-based molecules for any application where a specific property is desired. By modeling structure-property relationships, researchers can rationally design new derivatives of 2-(Chloromethyl)-4-(methoxymethyl)pyridine with optimized characteristics for use in materials science, catalysis, or other fields.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-4-(methoxymethyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves chloromethylation of a methoxymethyl-substituted pyridine precursor. A validated approach (adapted from structurally similar compounds) employs formaldehyde and HCl in the presence of ZnCl₂ as a catalyst under controlled heating (50–70°C) . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.

- Temperature control : Excessive heat (>80°C) may lead to side reactions like over-chlorination.

- Catalyst loading : ZnCl₂ (10–15 mol%) balances reactivity and byproduct formation.

Yield optimization (70–85%) requires monitoring via HPLC or TLC to isolate intermediates. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing 2-(Chloromethyl)-4-(methoxymethyl)pyridine and verifying its purity?

Methodological Answer: A multi-technique approach is recommended:

Q. How should 2-(Chloromethyl)-4-(methoxymethyl)pyridine be stored to ensure stability, and what are its key degradation pathways?

Methodological Answer:

- Storage : Store in airtight, amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .

- Degradation pathways :

- Hydrolysis : Moisture converts chloromethyl to hydroxymethyl derivatives (mitigated by desiccants like silica gel).

- Thermal decomposition : Above 40°C, elimination reactions may form vinylpyridine byproducts .